molecular formula C14H11ClO2 B8784079 2-(4-Chlorophenoxy)-1-phenylethanone CAS No. 18859-48-8

2-(4-Chlorophenoxy)-1-phenylethanone

Cat. No. B8784079
CAS RN: 18859-48-8
M. Wt: 246.69 g/mol
InChI Key: GKVYCWUHYPKSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-phenylethanone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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properties

CAS RN

18859-48-8

Product Name

2-(4-Chlorophenoxy)-1-phenylethanone

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-phenylethanone

InChI

InChI=1S/C14H11ClO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

GKVYCWUHYPKSLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorophenol (0.774 g) and phenacyl bromide (1 g) in N,N-dimethyl formamide (10 ml) potassium carbonate (3.5 g) was added. The mixture was refluxed with stirring for 2 h. After cooling the reaction mixture was poured into water (50 ml) and extracted with dichloromethane (3×20 ml). The combined organic layers were washed with water (20 ml) and brine (20 ml), dried (MgSO4), and evaporated. The crude was purified by flash chromatography on silica gel (petrol ether/ethyl acetate 10:1) to give 2-(4-chlorophenoxy)-1-phenylethanone (1.22 g) as pale yellow solid.
Quantity
0.774 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 40.5 g. (0.43 mole) of phenol, 100 g. (0.428 mole) of 4-chloro-α-bromoacetophenone, 100 g. (0.725 mole) of potassium carbonate and 500 ml. of glyme is heated to its reflux temperature and maintained at reflux for about 6 hours. The reaction mixture is evaporated to remove the solvent. The residue is diluted with water and diethyl ether, and the layers are separated. The ether layer is washed with water and saturated sodium chloride solution and dried over magnesium sulfate. The ether solution is evaporated to provide a dark oil which gradually solidifies on cooling. The solid is recrystallized from ethanol to provide 4-chloro-α-phenoxyacetophenone, m.p. 81°-86° C.
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
0.428 mol
Type
reactant
Reaction Step Two
Quantity
0.725 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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